Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Preparation Methods
The synthesis of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 2-bromo-5-nitropyridine with N-Boc-piperazine in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is widely used in scientific research for various applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Studies: It is employed in studies to understand its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety in the compound is known to interact with various receptors and enzymes, modulating their activity . The nitro group can undergo reduction to form an amino group, which can further interact with biological targets .
Comparison with Similar Compounds
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has an amino group instead of a nitro group, leading to different reactivity and biological activity.
Tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate: This compound has the nitro group in a different position on the pyridine ring, affecting its chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound.
Properties
IUPAC Name |
tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-5-4-11(10-15-12)18(20)21/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFJYZONBJARJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584673 | |
Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193902-78-2 | |
Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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